
Phenol, 2-(hydrazinomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydrazinylmethyl)phenol is an organic compound that features a phenol group substituted with a hydrazinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydrazinylmethyl)phenol typically involves the reaction of phenol with formaldehyde and hydrazine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the hydrazinylmethyl group. The process can be summarized as follows:
Phenol + Formaldehyde + Hydrazine: The reaction is carried out in the presence of an acid or base catalyst, leading to the formation of 2-(hydrazinylmethyl)phenol.
Industrial Production Methods
Industrial production methods for 2-(hydrazinylmethyl)phenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the hydrazinylmethyl group can form covalent bonds with nucleophiles. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.
類似化合物との比較
Similar Compounds
Phenol: The parent compound, simpler in structure but less reactive.
Hydroquinone: Similar in its redox properties but lacks the hydrazinylmethyl group.
Aniline: Contains an amino group instead of a hydrazinylmethyl group, leading to different reactivity.
Uniqueness
2-(hydrazinylmethyl)phenol is unique due to the presence of both a phenol and a hydrazinylmethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
27412-77-7 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-4,9-10H,5,8H2 |
InChIキー |
LSQVLWRLMQMLGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


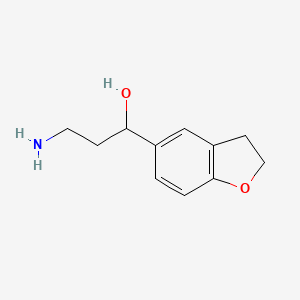

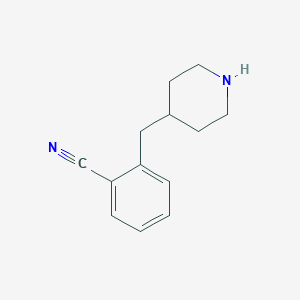
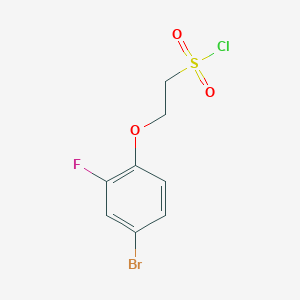

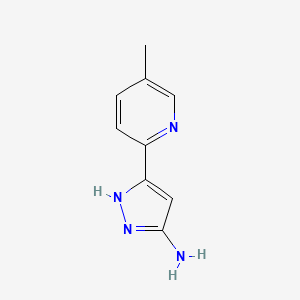

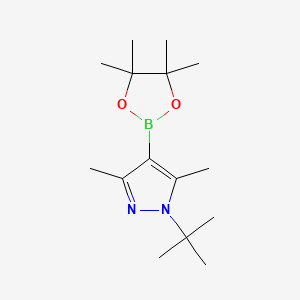
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
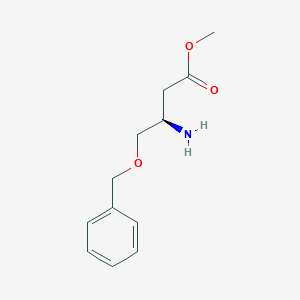
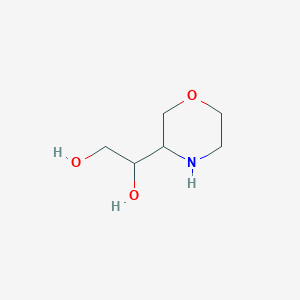

![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)

